molecular formula C15H15ClN2O4S2 B2806231 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903386-56-0

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2806231
CAS No.: 1903386-56-0
M. Wt: 386.87
InChI Key: MZXKSIOUXPYEQV-UHFFFAOYSA-N
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Description

The compound N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide features a fused benzo[f][1,4]oxazepine core substituted with a chlorine atom at position 7 and a keto group at position 2. The ethyl linker connects this heterocycle to a thiophene-2-sulfonamide moiety. This structure combines elements of oxazepines (known for neurological and anti-inflammatory applications) and sulfonamides (common in enzyme inhibition and antimicrobial activity).

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-3-4-13-11(8-12)9-18(14(19)10-22-13)6-5-17-24(20,21)15-2-1-7-23-15/h1-4,7-8,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKSIOUXPYEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method includes:

  • Formation of the benzooxazepine core: The chlorination of 2-amino-3-chlorobenzoic acid followed by a condensation reaction with glycolaldehyde results in the formation of the benzooxazepine ring.

  • Attachment of the ethylthiophene moiety: The intermediate benzooxazepine is then reacted with ethylthiophene-2-sulfonamide under specific conditions to achieve the final compound.

Industrial Production Methods: Industrial production often mirrors laboratory synthetic routes but is optimized for large-scale output. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxides, typically requiring oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions, often catalyzed by agents such as lithium aluminum hydride, result in the removal of oxygen functionalities.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or sulfonamide sites, when exposed to strong nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Grignard reagents, alkoxides.

Major Products: These reactions can lead to a variety of products, including:

  • Hydroxy derivatives via oxidation.

  • Amino derivatives via nucleophilic substitution.

  • Reduced benzooxazepine derivatives via reduction.

Scientific Research Applications

Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules due to its functional groups and structural complexity.

Biology: Studies have investigated its potential as a pharmacophore in the design of new drugs, especially those targeting the central nervous system.

Medicine: Research suggests potential therapeutic applications, including anti-inflammatory and anti-cancer properties, though these are largely experimental and require further investigation.

Industry: Used in materials science for creating specialized polymers and as a starting material in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action largely depends on the specific application and context. Generally:

  • Molecular Targets: The benzooxazepine core interacts with various enzymes and receptors in biological systems, affecting their function.

  • Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and neurotransmission by binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

A. N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide ()
  • Key Differences: The ethyl linker in this compound terminates in a dimethylamino group (-N(CH₃)₂), whereas the target compound features a benzooxazepine ring. The absence of the chloro-substituted benzooxazepine core reduces steric bulk and electronic effects compared to the target compound.
  • Similarities :
    • Both share the thiophene-2-sulfonamide group, a critical pharmacophore for sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase or β-lactamase targets).
    • Synthetic methodology: Both likely employ sulfonyl chloride-amine coupling, with yields ~70% under optimized conditions .
B. S-Alkylated 1,2,4-Triazoles ()
  • Key Differences :
    • These compounds contain a 1,2,4-triazole core instead of a benzooxazepine.
    • Substituents include phenylsulfonyl groups (e.g., 4-X-phenylsulfonyl; X = H, Cl, Br) and fluorine atoms, influencing electronic properties and tautomerism.
  • Tautomerism observed in triazole-thione derivatives () highlights the importance of stability and conformation in bioactivity, a factor that may also apply to the target compound’s oxazepine ring .
C. (Z)-Ethyl 2-{5-[(2-Benzylidene-3-oxo-benzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate ()
  • Key Differences :
    • Contains a benzo[b][1,4]oxepin ring (7-membered) instead of benzo[f][1,4]oxazepine (6-membered with an additional nitrogen).
    • Substituents include a benzylidene group and an ester side chain, differing in polarity and steric profile.
  • Similarities: Both feature fused oxygen-containing heterocycles, which influence conformational stability.

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, and potential therapeutic applications.

Molecular Structure and Properties

The compound features a unique molecular architecture characterized by a benzo[f][1,4]oxazepine core and a thiophene sulfonamide moiety. Its molecular formula is C17H16ClN3O4SC_{17}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 397.9 g/mol. The presence of the chloro group and the sulfonamide functional group suggests potential reactivity and biological interaction pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines such as SH-SY5Y have demonstrated that these compounds can induce concentration-dependent cytotoxic effects. Notably, the para-fluorophenyl derivative exhibited promising results, indicating the potential for developing broad-spectrum therapeutics .

The proposed mechanism of action involves interaction with specific biological targets within cells. These interactions may modulate signaling pathways associated with cell proliferation and apoptosis. The sulfonamide group is known to interfere with bacterial folate synthesis, which can be exploited in designing new antibiotics .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A series of substituted benzo[f][1,4]oxazepines were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications to the core structure significantly enhanced activity against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : Research involving derivatives of this compound showed varying levels of cytotoxicity in cancer cell lines. The study highlighted how structural variations influenced the potency of these compounds against different cancer types .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against M. tuberculosis
CytotoxicityConcentration-dependent effects
MechanismInhibition of folate synthesis

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis of this benzoxazepine-sulfonamide hybrid requires multi-step organic reactions. Key steps include:

  • Nucleophilic substitution to introduce the thiophene sulfonamide group.
  • Ring-closing reactions to form the benzoxazepine core under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. How is the compound’s structural integrity validated during synthesis?

Analytical techniques are critical:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms regioselectivity and functional group integration (e.g., sulfonamide NH at δ 10.2–10.8 ppm) .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated: 423.0754; observed: 423.0756) .
  • X-ray crystallography resolves stereochemistry of the oxazepine ring when single crystals are obtained .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods to determine IC₅₀ values .
  • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?

  • Kinetic isotope effect (KIE) studies differentiate between SN1 and SN2 pathways in sulfonamide bond formation .
  • DFT calculations (B3LYP/6-31G*) model transition states and activation energies for ring-closing steps .
  • In situ IR spectroscopy monitors intermediates in real time (e.g., carbonyl stretching at 1680–1720 cm⁻¹ during oxazepine formation) .

Q. How should contradictory data in biological activity across studies be resolved?

  • Dose-response re-evaluation : Test overlapping concentration ranges (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Solubility optimization : Use co-solvents (DMSO ≤0.1%) or nanoformulation to mitigate aggregation in aqueous buffers .
  • Off-target profiling : Employ proteome-wide affinity pulldown assays to identify non-specific binding partners .

Q. What strategies mitigate steric hindrance during functionalization of the benzoxazepine core?

  • Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to direct regioselectivity .
  • Microwave-assisted synthesis : Enhances reaction rates for sterically challenging substitutions (e.g., 100 W, 120°C, 30 min) .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings on halogenated benzoxazepines .

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